2-Ethoxybenzhydrazide

Descripción

Significance of 2-Ethoxybenzhydrazide as a Chemical Compound in Scientific Inquiry

The significance of this compound in scientific inquiry is rooted in its role as a precursor and an intermediate in organic synthesis. The hydrazide functional group is highly reactive and can undergo condensation reactions with various aldehydes and ketones to form hydrazones. This reactivity allows for the systematic development of new chemical entities.

Benzohydrazide (B10538) derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. biointerfaceresearch.comderpharmachemica.commdpi.com this compound serves as a key starting material for synthesizing novel derivatives where the ethoxy group can influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy or specificity. For instance, it is used as an intermediate in the synthesis of compounds intended to act as antifungal agents. researchgate.net

Furthermore, the compound is utilized as a monomer in the preparation of heterodimers, highlighting its utility in the modular assembly of larger molecular architectures. sigmaaldrich.com This capacity for facile chemical modification makes this compound a valuable tool for researchers exploring structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to optimize its function for therapeutic or material science applications. researchgate.netnih.gov

Historical Context and Evolution of Research on this compound

While specific historical records detailing the first synthesis of this compound are not prominently documented, the history of its parent class, hydrazides, dates back to 1895. mdpi.com The broader field of hydrazide chemistry gained substantial momentum in the mid-20th century with the discovery of the potent antitubercular activity of isoniazid, a simple hydrazide derivative. rsc.org This discovery catalyzed extensive research into the synthesis and biological evaluation of a vast number of hydrazide and hydrazone compounds.

The synthesis of benzohydrazides like this compound is typically achieved through a straightforward condensation reaction between a benzoic acid ester, such as ethyl 2-ethoxybenzoate, and hydrazine (B178648) hydrate. jyoungpharm.org Early research on such derivatives was primarily focused on exploring their potential as therapeutic agents.

Over time, the focus of research has evolved. Initially centered on discovering new bioactive compounds, the research has expanded to include the use of these molecules in other scientific domains. Advanced analytical techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are now routinely used to characterize these compounds with high precision. derpharmachemica.com The evolution of research reflects a deeper understanding of the compound's chemical reactivity and its potential as a versatile building block in both medicinal and materials chemistry.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound and related benzohydrazides is dynamic, with a strong emphasis on the rational design and synthesis of new derivatives for specific applications. A major trend is the synthesis of extensive libraries of hydrazones by reacting this compound with various substituted aldehydes and ketones. These new compounds are then screened for a range of biological activities. researchgate.netnih.gov

A significant emerging trend is the use of computational chemistry and molecular docking studies to predict how these derivatives will interact with biological targets, such as enzymes or receptors. derpharmachemica.comnih.govseejph.com This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be effective, making the research process more efficient.

Another trend is the adoption of green chemistry principles in the synthesis of these derivatives. This includes the use of methods like microwave-assisted synthesis, which can reduce reaction times, increase yields, and minimize the use of hazardous solvents. fip.org Research is also exploring the coordination of benzohydrazide derivatives with metal ions to create novel complexes with unique catalytic or biological properties, a field known as bioinorganic chemistry. mdpi.comiiste.org

Interdisciplinary Relevance of this compound Studies

The study of this compound and its derivatives has relevance across multiple scientific disciplines:

Medicinal Chemistry and Pharmacology: This is the most prominent area, with intense investigation into the synthesis of derivatives with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. biointerfaceresearch.commdpi.comnih.govnih.govfrontiersin.org

Organic Chemistry: The compound is a classic example of a versatile building block, used to synthesize a wide array of more complex organic molecules, particularly heterocyclic compounds. biointerfaceresearch.comsigmaaldrich.comthieme.de

Mycology and Agrochemicals: Derivatives of this compound are being developed and tested for their efficacy as antifungal agents against human and plant pathogens, indicating their potential use in agriculture. nih.govseejph.comnih.gov

Bioinorganic Chemistry: The ability of the hydrazide moiety to chelate metal ions is being explored to create metal complexes with novel biological or material properties. mdpi.comiiste.org

Materials Science: Its role as a monomer for creating heterodimers suggests potential applications in the development of new polymers or other advanced materials.

This broad interdisciplinary interest underscores the fundamental importance of this compound as a scaffold in modern chemical and biological research.

Data and Compound Tables

Table 1: Physicochemical Properties of this compound

This interactive table provides key physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | 2-ethoxybenzohydrazide | nih.gov |

| CAS Number | 21018-13-3 | nih.gov |

| Molecular Formula | C₉H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 180.20 g/mol | nih.gov |

| Melting Point | 62-64 °C | N/A |

| XLogP3 | 0.6 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

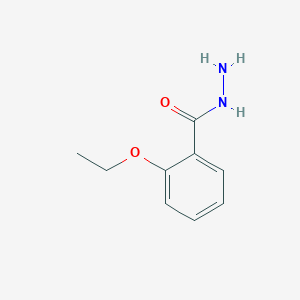

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUENYEZHMRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175226 | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-13-3 | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21018-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxybenzhydrazide

Established Synthetic Routes for 2-Ethoxybenzhydrazide

The synthesis of this compound can be achieved through several methodologies, ranging from traditional chemical reactions to more modern, environmentally friendly approaches.

The most common and conventional method for synthesizing benzohydrazide (B10538) derivatives involves the reaction of a corresponding ester with hydrazine (B178648) hydrate. thepharmajournal.com For this compound, the synthesis typically starts from methyl 2-ethoxybenzoate.

The reaction involves refluxing methyl 2-ethoxybenzoate with hydrazine hydrate, often in a solvent like ethanol. thepharmajournal.com The general reaction is as follows:

Reactants: Methyl 2-ethoxybenzoate and Hydrazine Hydrate (NH₂NH₂·H₂O)

Conditions: Reflux, typically for several hours. thepharmajournal.com

Product: this compound

Byproduct: Methanol

The reaction mixture is cooled upon completion, leading to the precipitation of the white solid product, this compound, which can then be purified by filtration and recrystallization from a suitable solvent like ethanol. thepharmajournal.com Optimization of this method often involves adjusting the reaction time, temperature, and the molar ratio of reactants to maximize the yield and purity of the final product.

In line with the growing emphasis on sustainable chemical processes, green chemistry principles have been applied to the synthesis of hydrazides. frontiersin.orgresearchgate.net These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. acs.org For the synthesis of this compound, this involves moving away from conventional heating and organic solvents.

A key green approach is the use of microwave irradiation in a solvent-free environment. researchgate.net This method involves the direct reaction of 2-ethoxybenzoic acid with hydrazine hydrate under microwave irradiation. This process significantly reduces reaction times from hours to minutes and eliminates the need for organic solvents, which are often the largest contributors to waste in a chemical process. researchgate.net

The table below compares a conventional synthesis method for a representative benzohydrazide with a green, microwave-assisted method, highlighting the environmental and efficiency benefits. researchgate.net

| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |

|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(environmental) Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

Data adapted from a representative benzohydrazide synthesis. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as rapid reaction rates, higher yields, and enhanced purity of products. minarjournal.compreprints.org This technique is particularly effective for the synthesis of derivatives of this compound, such as hydrazones and Schiff bases. fip.orgfip.orgunair.ac.id

The synthesis of these derivatives typically involves the condensation of this compound with various aromatic aldehydes or ketones. rjptonline.org Under microwave irradiation, this reaction can often be completed in a matter of minutes, compared to several hours required for conventional heating methods. fip.org The process can be carried out in a minimal amount of a high-boiling point solvent like ethanol or even under solvent-free conditions, further aligning with green chemistry principles. minarjournal.comfip.org The use of microwave energy facilitates efficient and uniform heating of the reaction mixture, leading to a significant reduction in reaction time and often cleaner reaction profiles with fewer byproducts. fip.org

Derivatization Strategies of this compound

The hydrazide functional group in this compound is a key reactive site, allowing for a wide range of derivatization strategies. These transformations are crucial for synthesizing new molecules with tailored chemical and biological properties.

Hydrazones are a significant class of compounds synthesized from hydrazides. The synthesis of hydrazone derivatives from this compound is a straightforward condensation reaction with an aldehyde or a ketone. mdpi.com The reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and carried out in a solvent like ethanol. mdpi.com

The general reaction scheme is as follows: this compound + Aldehyde/Ketone → 2-Ethoxybenzoylhydrazone + Water

This reaction results in the formation of a C=N bond, characteristic of the hydrazone linkage. A wide variety of aromatic and heterocyclic aldehydes and ketones can be used to generate a diverse library of 2-ethoxybenzoylhydrazone derivatives. mdpi.comnih.govresearchgate.net

The table below illustrates potential hydrazone derivatives that can be synthesized from this compound.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Name |

|---|---|

| Benzaldehyde | N'-Benzylidene-2-ethoxybenzhydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-ethoxybenzhydrazide |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-ethoxybenzhydrazide |

| Acetophenone | 2-Ethoxy-N'-(1-phenylethylidene)benzhydrazide |

| 3-Acetylpyridine | 2-Ethoxy-N'-(1-(pyridin-3-yl)ethylidene)benzhydrazide |

Hydrazones are a subclass of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group) with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.goviarconsortium.org The hydrazones formed from this compound are therefore also classified as Schiff bases. nih.gov

The structural characterization of these Schiff bases is essential to confirm their identity and purity. This is typically achieved using a combination of spectroscopic techniques and physical measurements:

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For a Schiff base derived from this compound, characteristic absorption bands would include a C=O stretch (from the amide group), an N-H stretch, and the C=N stretch of the imine group. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In ¹H NMR, signals corresponding to the aromatic protons, the ethoxy group protons, the N-H proton, and the azomethine proton (-CH=N) are observed. nih.govnih.gov ¹³C NMR shows signals for all the unique carbon atoms in the molecule, including the carbonyl carbon and the imine carbon. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. nih.gov

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and conformation. researchgate.net

These characterization methods are crucial for verifying the successful synthesis of the desired Schiff base derivatives of this compound. researchgate.netalayen.edu.iq

Exploration of Other Functionalized Derivatives of this compound

This compound serves as a versatile precursor in the synthesis of a variety of functionalized derivatives, primarily through transformations involving the hydrazide moiety. The nucleophilic nature of the terminal nitrogen atom and the reactivity of the adjacent carbonyl group allow for the construction of diverse heterocyclic systems and other modified structures. Key synthetic routes include the formation of Schiff bases, which can then undergo cyclization to yield heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles.

One common strategy involves the condensation of this compound with various aldehydes or ketones to form N'-substituted benzylidene-2-ethoxybenzhydrazides, also known as Schiff bases. These intermediates are pivotal in the synthesis of more complex molecules. For instance, oxidative cyclization of these Schiff bases can lead to the formation of 1,3,4-oxadiazole derivatives. While specific examples detailing the synthesis of a wide array of this compound-derived oxadiazoles are not extensively documented in readily available literature, the general synthetic pathway is a well-established method in hydrazide chemistry.

Another important transformation is the reaction of this compound with carbon disulfide. This reaction, typically carried out in the presence of a base, leads to the formation of dithiocarbazate intermediates, which can then be cyclized to afford 1,3,4-thiadiazole derivatives. The specific reaction conditions and the nature of any subsequent reagents determine the final structure of the thiadiazole ring.

Furthermore, the hydrazide functionality can be utilized to construct triazole rings. One approach involves the reaction with isothiocyanates to form thiosemicarbazide intermediates, which can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiones.

The following table summarizes the types of functionalized derivatives that can be synthesized from this compound, based on established reactions of benzohydrazide analogs.

| Derivative Class | General Synthetic Approach | Key Reagents |

| Schiff Bases | Condensation | Aromatic/Aliphatic Aldehydes or Ketones |

| 1,3,4-Oxadiazoles | Oxidative cyclization of Schiff bases | e.g., Acetic Anhydride, Iodine |

| 1,3,4-Thiadiazoles | Reaction followed by cyclization | Carbon Disulfide, Base |

| 1,2,4-Triazoles | Formation of thiosemicarbazide and cyclization | Isothiocyanates, Base |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The synthesis of this compound typically proceeds via the nucleophilic acyl substitution reaction between an ester, such as ethyl 2-ethoxybenzoate, and hydrazine hydrate. This reaction is a fundamental process in organic chemistry for the formation of hydrazides.

The reaction mechanism initiates with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine at the electrophilic carbonyl carbon of the ethyl 2-ethoxybenzoate. This attack results in the formation of a tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the attacking nitrogen atom acquires a positive charge.

The tetrahedral intermediate is unstable and proceeds through a series of proton transfer steps. A proton is typically transferred from the positively charged nitrogen atom to the ethoxy group, making it a better leaving group (ethanol). Subsequently, the carbonyl double bond is reformed by the collapse of the tetrahedral intermediate, leading to the expulsion of the ethoxide ion, which then abstracts a proton to form ethanol. The final product is this compound.

Step 1: Nucleophilic Attack: The nitrogen atom of hydrazine attacks the carbonyl carbon of ethyl 2-ethoxybenzoate.

Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Step 3: Proton Transfer: Intramolecular or intermolecular proton transfers occur to facilitate the departure of the leaving group.

Step 4: Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion and reforming the carbonyl group.

Step 5: Protonation of Leaving Group: The ethoxide ion is protonated to form ethanol.

Detailed kinetic studies specifically on the synthesis of this compound are not widely reported in the scientific literature. However, the kinetics of hydrazide formation from esters and hydrazine are generally understood to follow second-order kinetics, being first order with respect to both the ester and hydrazine. The rate of the reaction is influenced by several factors, including the nature of the solvent, the temperature, and the presence of any catalysts.

The reaction rate is typically enhanced by using polar solvents that can stabilize the charged transition states. An increase in temperature also generally leads to a higher reaction rate, as it provides the necessary activation energy for the reaction to proceed. While the reaction can proceed without a catalyst, acid or base catalysis can sometimes be employed to accelerate the formation of the hydrazide.

The following table outlines the key mechanistic steps and influencing factors in the synthesis of this compound.

| Mechanistic Aspect | Description | Influencing Factors |

| Initial Step | Nucleophilic attack of hydrazine on the ester carbonyl carbon. | Steric hindrance at the carbonyl carbon, nucleophilicity of hydrazine. |

| Intermediate | Formation of a tetrahedral intermediate. | Stability of the intermediate, solvent effects. |

| Rate-Determining Step | Typically the initial nucleophilic attack or the collapse of the tetrahedral intermediate. | Concentration of reactants, temperature. |

| By-product | Formation of ethanol. | Efficiency of the reaction. |

Advanced Spectroscopic and Structural Characterization of 2 Ethoxybenzhydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In 2-Ethoxybenzhydrazide, the ¹H NMR spectrum exhibits characteristic signals corresponding to the ethoxy group, the aromatic protons on the benzene (B151609) ring, and the hydrazide moiety.

Ethoxy Group: The ethoxy group (-OCH₂CH₃) typically presents as a triplet around δ 1.4 ppm (for the -CH₃ protons) and a quartet around δ 4.1 ppm (for the -OCH₂- protons), with a coupling constant (J) of approximately 7.0 Hz.

Aromatic Protons: The four protons on the substituted benzene ring appear in the aromatic region (δ 6.8–8.0 ppm). Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) depend on their position relative to the ethoxy and hydrazide substituents.

Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) give rise to signals that can be broad and variable in their chemical shift, often appearing in the downfield region (δ 8.0–10.0 ppm). The exact position can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

For derivatives, such as N'-benzylidene-2-ethoxybenzohydrazide, an additional signal for the azomethine proton (-N=CH-) would appear, typically as a singlet in the range of δ 8.0-8.5 ppm.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy -CH₃ | ~ 1.4 | Triplet (t) |

| Ethoxy -OCH₂- | ~ 4.1 | Quartet (q) |

| Aromatic H | 6.8 - 8.0 | Multiplet (m) |

| -NH- | Variable (downfield) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound shows distinct signals for each unique carbon atom.

Ethoxy Carbons: The methyl (-CH₃) carbon appears furthest upfield (around δ 15 ppm), while the methylene (B1212753) (-OCH₂-) carbon is found further downfield (around δ 64 ppm).

Aromatic Carbons: The six carbons of the benzene ring typically resonate in the δ 110–160 ppm range. The carbon atom directly attached to the ethoxy group (C-O) is significantly deshielded and appears at the lower end of this range, while the carbon attached to the carbonyl group is also distinct.

Carbonyl Carbon: The carbonyl carbon (C=O) of the hydrazide group is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms, resulting in a signal in the far downfield region of the spectrum, typically around δ 165–170 ppm.

Data for derivatives show similar patterns, with additional signals corresponding to the carbons of the added substituent. ceon.rs

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy -CH₃ | ~ 15 |

| Ethoxy -OCH₂- | ~ 64 |

| Aromatic C | 110 - 140 |

| Aromatic C-O | ~ 155 |

| Aromatic C-C=O | ~ 125 |

For many derivatives of this compound, particularly N-acylhydrazones, the molecule can exist as a mixture of conformers in solution due to restricted rotation around the amide (N-C(O)) bond. researchgate.net This results in the observation of two distinct sets of signals in the NMR spectra, corresponding to the synperiplanar and antiperiplanar conformers. researchgate.net

Two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment and conformational analysis:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within spin systems, such as the ethoxy group and the aromatic ring protons. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular structure and assigning quaternary (non-protonated) carbons. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. ipb.pt This is particularly powerful for determining the stereochemistry and preferred conformation of the molecule, for example, by observing the spatial relationship between protons on the benzene ring and the substituent attached to the hydrazide nitrogen. ceon.rsipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

N-H Stretching: The hydrazide moiety exhibits N-H stretching vibrations, typically appearing as one or two bands in the region of 3200–3400 cm⁻¹. semanticscholar.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl group stretch is a prominent feature, typically found in the range of 1640–1680 cm⁻¹. This is often referred to as the Amide I band in hydrazides.

N-H Bending (Amide II band): The bending vibration of the N-H bond is usually observed around 1580-1620 cm⁻¹.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond is typically found in the 1200–1250 cm⁻¹ region. ceon.rs

The positions of these bands provide clear evidence for the presence of the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1580 - 1620 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₂N₂O₂), the molecular weight is 180.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. ceon.rs

Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) is formed, which can then undergo fragmentation. A plausible fragmentation pathway for this compound could involve:

Loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the ethoxy group.

Cleavage of the N-N bond, a common fragmentation pathway for hydrazides.

Fission of the amide C-N bond, leading to the formation of an ethoxybenzoyl cation.

The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Formula |

|---|---|---|

| 180 | Molecular Ion | [C₉H₁₂N₂O₂]⁺˙ |

| 149 | [M - NHNH₂]⁺ | [C₉H₉O₂]⁺ |

| 135 | [M - OC₂H₅]⁺ | [C₇H₆NO]⁺ |

| 121 | [ethoxybenzene]⁺˙ | [C₈H₁₀O]⁺˙ |

X-ray Diffraction Analysis for Crystal Structure Determination

While the specific crystal structure of this compound is not widely reported, analysis of closely related analogues like 2-Methoxybenzhydrazide provides significant insight. researchgate.net Studies on such compounds reveal:

The planarity of the benzoyl hydrazide moiety.

The specific bond lengths and angles, confirming standard values for C=O, C-N, N-N, and aromatic C-C bonds.

The presence of extensive intermolecular hydrogen bonding. Typically, the hydrazide N-H protons act as hydrogen bond donors, while the carbonyl oxygen and the terminal -NH₂ nitrogen act as acceptors, leading to the formation of complex one-, two-, or three-dimensional networks in the crystal. researchgate.netscilit.com

This hydrogen bonding network is a critical factor that governs the physical properties of the compound, such as its melting point and solubility.

Single Crystal X-ray Diffraction of this compound and its Complexes

The crystal structure of metal complexes involving benzohydrazide (B10538) ligands has been successfully elucidated. For instance, a nickel(II) complex with a benzohydrazide derivative, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was synthesized and characterized. The analysis revealed that the complex crystallizes in the P21/n space group. In this complex, the nickel(II) ion is coordinated by two bidentate, negatively charged ligands, resulting in a distorted square planar geometry. The precise bond distances determined were approximately 1.83 Å for the Ni-O bonds and 1.89 Å for the Ni-N bonds.

Similarly, oxidovanadium(V) complexes derived from aroylhydrazone ligands, which are structurally related to this compound, have been synthesized and their structures confirmed by single-crystal X-ray determination. In these octahedral complexes, the vanadium atom is coordinated by the ONO donor atoms of the aroylhydrazone ligand, the OO donor atoms of a co-ligand, and one oxido oxygen atom.

Studies on other related benzoylhydrazide derivatives, such as (E)-N′-benzylidene-2-methoxybenzohydrazide, show a dihedral angle of 12.56(9)° between the planes of the two phenyl rings. The molecule's azomethine double bond adopts an E configuration, which is stabilized by an N-H⋯O hydrogen bond. This information suggests the likely conformational and bonding characteristics that could be expected in this compound itself.

Table 1: Crystallographic Data for (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Coordination Geometry | Distorted Square Planar |

| Ni-O Bond Distance (Å) | ~1.83 |

| Ni-N Bond Distance (Å) | ~1.89 |

Supramolecular Interactions and Packing Arrangements in Crystalline Forms

The assembly of molecules in the crystalline state is governed by a network of non-covalent supramolecular interactions. These interactions dictate the final crystal packing arrangement and influence the material's physical properties. For benzohydrazide derivatives, hydrogen bonding and van der Waals forces are the primary interactions driving the formation of their supramolecular architectures.

In many organic crystals, specific hydrogen bonding patterns, such as N-H···O and C-H···O, are critical for stabilizing the structure. For example, in the crystal of (E)-N′-benzylidene-2-methoxybenzohydrazide, molecules are linked by C-H⋯O interactions, forming chains that extend along a crystallographic axis. The crystal packing in related systems often reveals that molecules self-assemble through head-to-tail hydrogen bonding, leading to the formation of well-ordered supramolecular chains or other complex motifs.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron density distribution, allowing for the mapping and categorization of close contacts between neighboring molecules. The analysis of related heterocyclic compounds indicates that the most significant contributions to crystal packing come from H···H, H···C/C···H, and H···O/O···H interactions.

The relative contributions of these interactions to the Hirshfeld surface can be quantified using 2D fingerprint plots. For example, in compounds structurally similar to this compound, H···H contacts typically account for the largest portion of the surface, highlighting the importance of van der Waals forces in the crystal packing.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Contribution Range (%) |

|---|---|

| H···H | 37.5% - 57.9% |

| H···C/C···H | 18.1% - 24.6% |

| H···O/O···H | 14.9% - 16.7% |

To further understand the energetics of these interactions, intermolecular interaction energies are calculated. The total energy (E_tot) is the sum of electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies. These calculations reveal that the stabilization in the crystal lattice is often dominated by dispersion energy contributions. For specific interactions like hydrogen bonds, the energy components can be individually calculated to determine their strength and nature.

Table 3: Example Interaction Energy Calculation for a C—H···O Hydrogen Bond in a Related Molecule (kJ mol⁻¹)

| Energy Component | Value |

|---|---|

| Electrostatic (E_ele) | -20.3 |

| Polarization (E_pol) | -5.9 |

| Dispersion (E_dis) | -48.7 |

| Exchange-Repulsion (E_rep) | 48.5 |

| Total (E_tot) | -38.3 |

Other Spectroscopic Methods for Comprehensive Characterization (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the characterization of organic compounds, including this compound and its derivatives. This method provides information about the electronic transitions within a molecule, which are correlated with the presence of chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of a benzohydrazide reagent shows a characteristic maximum absorption (λmax) at 285.2 nm.

The electronic absorption spectra of more complex benzohydrazide ligands can display multiple absorption bands. For example, 2-hydroxy-N'-[3-(hydroxyimino)butan-2-ylidene]benzohydrazide exhibits five distinct bands at 264, 280, 288, 308, and 375 nm. This complexity arises from the various electronic transitions possible within the larger conjugated system. UV-Vis spectroscopy is also instrumental in confirming the formation of metal complexes, as coordination to a metal ion typically results in a shift of the ligand's absorption bands.

Table 4: UV-Vis Absorption Maxima (λmax) for Benzohydrazide and a Related Ligand

| Compound | λmax (nm) | Source |

|---|---|---|

| Benzohydrazide reagent | 285.2 | |

| 2-hydroxy-N'-[3-(hydroxyimino)butan-2-ylidene]benzohydrazide | 264, 280, 288, 308, 375 |

Coordination Chemistry of 2 Ethoxybenzhydrazide

2-Ethoxybenzhydrazide as a Ligand in Metal Complexation

This compound, like other acyl hydrazides, possesses multiple potential donor sites, making it a versatile ligand for complexation with a wide range of metal ions. The fundamental structure of benzhydrazides allows for keto-enol tautomerism, which plays a crucial role in its coordination behavior. In its keto form, the molecule can act as a neutral bidentate ligand. Coordination typically occurs through the carbonyl oxygen and the nitrogen atom of the terminal amino group (-NH2), forming a stable five-membered chelate ring with the metal ion.

Alternatively, under appropriate pH conditions, the ligand can deprotonate from its enol form. In this state, it acts as a mononegative bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. This versatility allows this compound to form stable complexes with various metal ions, influencing the resulting geometry and properties of the coordination compound. The presence of the ethoxy group at the ortho position of the benzene (B151609) ring may also influence the ligand's electronic properties and steric hindrance, potentially affecting the stability and structure of the metal complexes.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with benzhydrazide-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can then be characterized by various analytical techniques to determine their stoichiometry and structure.

Transition Metal Complexes of this compound

While extensive research exists on the coordination of transition metals with various substituted benzhydrazides and their Schiff base derivatives researchgate.netnih.govderpharmachemica.com, specific studies detailing the synthesis and characterization of transition metal complexes solely with this compound are not extensively documented in the reviewed literature. However, based on analogous compounds, it is anticipated that this compound would form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) biomedgrid.combiomedgrid.com. The synthesis would likely involve the direct reaction of this compound with the corresponding metal chlorides or acetates in an alcoholic solvent. The resulting complexes are expected to exhibit coordination numbers of four or six, leading to square planar or octahedral geometries, respectively.

Lanthanide and Actinide Complexes with this compound

The coordination chemistry of lanthanides and actinides with hydrazone and benzhydrazide-based ligands is an area of active research, particularly due to the potential applications of these complexes in luminescence and catalysis nih.govrsc.org. Lanthanide ions, with their high coordination numbers and flexible coordination geometries, readily form complexes with oxygen and nitrogen donor ligands.

Specific research on the synthesis and characterization of lanthanide and actinide complexes with this compound is limited in the available literature. Nevertheless, based on studies with similar ligands, it is plausible that this compound could act as an efficient ligand for sensitizing the luminescence of lanthanide ions like Eu(III) and Tb(III). The coordination would likely involve the carbonyl oxygen and amino nitrogen, similar to its behavior with transition metals. The study of actinide complexation with such ligands is less common but holds importance in the context of nuclear chemistry and materials science escholarship.orgresearchgate.netresearchgate.net.

Structural Elucidation of this compound Metal Complexes

The precise determination of the structure of metal complexes is crucial for understanding their chemical and physical properties. Spectroscopic techniques and X-ray crystallography are the primary tools used for this purpose.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic methods provide valuable insight into the coordination mode of the ligand and the geometry of the metal complex.

Infrared (IR) Spectroscopy: In the IR spectrum of a free benzhydrazide ligand, a characteristic sharp band corresponding to the C=O stretching vibration is typically observed around 1621-1660 cm⁻¹ iosrjournals.org. Upon complexation with a metal ion through the carbonyl oxygen, this band is expected to shift to a lower frequency, providing strong evidence of coordination. Similarly, changes in the N-H stretching and bending vibrations would indicate the involvement of the amino group in the metal-ligand bond. New bands appearing in the far-IR region can be attributed to the M-O and M-N stretching vibrations, further confirming the formation of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes. The signals of protons and carbons near the coordination sites are expected to shift upon complexation due to the influence of the metal ion. For instance, the N-H proton signal would likely broaden or shift, indicating its involvement in coordination.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes can provide information about the coordination geometry around the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d transitions for transition metal complexes, can help in assigning the geometry (e.g., octahedral or tetrahedral).

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), ESR spectroscopy is a powerful tool to probe the metal ion's environment and the nature of the metal-ligand bond researchgate.netiosrjournals.org.

X-ray Crystallography of Coordination Compounds

Although crystal structures of numerous metal complexes with substituted benzhydrazide and benzohydrazone ligands have been reported elsevierpure.commdpi.com, a specific crystal structure for a metal complex of this compound has not been found in the surveyed literature. Studies on related compounds, such as Ni(II) complexes of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, have shown that the ligand can coordinate in its deprotonated enol form, acting as a bidentate ligand through the enolic oxygen and the imine nitrogen, resulting in a distorted square planar geometry around the nickel ion mdpi.com. It is reasonable to expect that this compound could form structurally similar complexes, with the exact geometry being influenced by the choice of metal ion and reaction conditions.

Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and nature of bonding in coordination compounds of this compound are primarily dictated by the interaction between the metal d-orbitals and the frontier orbitals of the deprotonated this compound ligand. As a hydrazide derivative, this compound can coordinate to metal ions in its enol form, acting as a bidentate or tridentate ligand. The bonding typically involves the carbonyl oxygen (in its enolic form), the terminal amino nitrogen, and in some cases, the ethoxy group's oxygen atom.

Theoretical studies, such as Density Functional Theory (DFT) and molecular orbital (MO) analysis on similar benzhydrazide and hydrazone complexes, provide a framework for understanding the electronic properties of this compound complexes. acs.org The bonding is characterized by a combination of σ-donation from the ligand to the metal and, depending on the metal and its oxidation state, π-backbonding from the metal to the ligand.

Molecular orbital analysis of metal-hydrazide bonding reveals that the hydrazide ligand, when deprotonated, can be a strong six-electron donor if coordinated linearly. rsc.orgarkat-usa.org The highest occupied molecular orbitals (HOMOs) in these complexes often have significant contributions from both the metal d-orbitals and the p-orbitals of the coordinating atoms of the this compound ligand. Conversely, the lowest unoccupied molecular orbitals (LUMOs) are typically dominated by the metal d-orbitals or π* orbitals of the ligand. acs.org The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic spectra and reactivity of the complexes.

The nature of the substituent on the benzhydrazide ring can influence the electronic properties of the resulting coordination compounds. The ethoxy group (-OC2H5) in the ortho position of this compound is an electron-donating group. This group can increase the electron density on the coordinating atoms, thereby enhancing the σ-donating capacity of the ligand. This, in turn, can affect the stability and the electronic transitions within the complex. Spectroscopic studies on related substituted Schiff base metal complexes have shown that electron-donating groups can cause shifts in the electronic absorption bands. mdpi.com

The table below summarizes the key aspects of electronic structure and bonding in this compound coordination compounds, drawing parallels from studies on analogous systems.

| Feature | Description |

| Coordination Modes | Typically acts as a bidentate or tridentate ligand through the enolic oxygen, amino nitrogen, and potentially the ethoxy oxygen. |

| Bonding Nature | A combination of ligand-to-metal σ-donation and potential metal-to-ligand π-backbonding. |

| Frontier Orbitals | HOMO often exhibits mixed metal-ligand character, while the LUMO is typically metal- or ligand-π*-centered. acs.org |

| Effect of Ethoxy Group | The electron-donating nature of the ethoxy group can enhance the ligand's σ-donor strength. |

| Electronic Transitions | The UV-Vis spectra of these complexes are characterized by intra-ligand transitions and metal-to-ligand charge transfer (MLCT) bands. nih.gov |

Applications of this compound Coordination Compounds in Catalysis

Coordination compounds derived from hydrazide and hydrazone ligands have demonstrated significant potential as catalysts in a variety of organic transformations. While specific catalytic applications of this compound complexes are not extensively documented, the known catalytic activities of structurally similar compounds provide a strong indication of their potential. The presence of both hard (oxygen) and soft (nitrogen) donor atoms, along with the tunable electronic environment provided by the substituted benzene ring, makes these complexes versatile candidates for catalysis.

Oxidation Reactions:

Metal complexes of hydrazone ligands, which are structurally related to this compound, have been effectively employed as catalysts in oxidation reactions. For instance, dioxomolybdenum(VI) complexes with hydrazone phenolate ligands have shown catalytic activity in the oxidation of sulfides and the epoxidation of alkenes. acs.org The mechanism of such reactions often involves the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the substrate. Copper(II) complexes have also been utilized for the aerobic oxidation of hydrazides. arkat-usa.org Given these precedents, it is plausible that this compound complexes of metals like molybdenum and copper could catalyze similar oxidation reactions.

Carbon-Carbon Bond Forming Reactions:

Palladium and nickel complexes of hydrazone derivatives have emerged as important catalysts in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.gov Hydrazones can serve as carbene precursors in palladium-catalyzed cross-coupling reactions. rsc.org For example, nickel-catalyzed cross-coupling of aldehydes with aryl halides can proceed via hydrazone intermediates. nih.gov These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. The electronic properties of the hydrazone ligand, influenced by substituents like the ethoxy group, can impact the efficiency and selectivity of the catalytic process.

The table below summarizes potential catalytic applications of this compound coordination compounds based on the performance of analogous systems.

| Reaction Type | Metal Center | Substrates | Potential Products |

| Sulfoxidation | Mo(VI) | Sulfides | Sulfoxides |

| Epoxidation | Mo(VI) | Alkenes | Epoxides |

| Aerobic Oxidation | Cu(II) | Alcohols, Hydrazides | Aldehydes/Ketones, Azo compounds |

| Cross-Coupling | Pd(II), Ni(II) | Aryl halides, Aldehydes | Biaryls, Substituted alkenes |

Biological Activity and Medicinal Chemistry Research Involving 2 Ethoxybenzhydrazide

Antimicrobial Activity Investigations

The exploration of 2-Ethoxybenzhydrazide and its derivatives as antimicrobial agents has been a key area of research, with studies aiming to elucidate their efficacy against various pathogens and the structural features governing their activity.

Antibacterial Efficacy and Spectrum of Activity

Investigations into the antibacterial properties of hydrazide-hydrazone derivatives, a class to which this compound belongs, have shown a range of activities against both Gram-positive and Gram-negative bacteria. nih.gov However, specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of bacterial strains are not extensively documented in publicly available literature. Studies on related benzohydrazide (B10538) derivatives have indicated that the substitution pattern on the benzene (B151609) ring can significantly influence the antibacterial spectrum and potency. biointerfaceresearch.comresearchgate.net For instance, the introduction of certain functional groups can enhance activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov

Interactive Data Table: Antibacterial Activity of Related Benzohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzoic hydrazide derivative 1 | S. aureus | 16 | nih.gov |

| Benzoic hydrazide derivative 2 | E. coli | 32 | nih.gov |

| Benzoic hydrazide derivative 3 | P. aeruginosa | 64 | nih.gov |

| Benzoic hydrazide derivative 4 | B. subtilis | 16 | researchgate.net |

Note: This table presents data for related compounds to provide context due to the limited specific data for this compound.

Antifungal Properties and Mechanisms

Similar to its antibacterial profile, the specific antifungal activity of this compound against key fungal pathogens such as Candida albicans and Aspergillus niger is not well-defined in available research. However, the broader class of benzohydrazide derivatives has demonstrated notable antifungal potential. biointerfaceresearch.com Research suggests that these compounds may exert their antifungal effects through various mechanisms, including the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways. nih.gov The lipophilicity and electronic properties conferred by substituents on the benzohydrazide core are believed to play a crucial role in their ability to penetrate fungal cell membranes and interact with molecular targets. biointerfaceresearch.com

Inhibition of Bacterial Enzymes (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in bacteria, responsible for the synthesis of tetrahydrofolate, a precursor required for nucleotide synthesis. wikipedia.orgpatsnap.com Inhibition of DHFR is a well-established mechanism of action for several antibacterial drugs. wikipedia.orgnih.gov While the potential for benzohydrazide derivatives to act as enzyme inhibitors has been recognized, specific studies demonstrating the direct inhibition of bacterial DHFR by this compound are not readily found in the literature. nih.gov Computational docking studies on similar heterocyclic compounds have suggested that the hydrazone moiety can form key interactions within the active sites of bacterial enzymes, indicating a potential, yet unconfirmed, mechanism for this compound. nih.gov

Anti-Tuberculosis Activity Studies

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. Benzohydrazide derivatives have historically played a significant role in anti-tuberculosis drug discovery, with isoniazid being a prominent example.

In Vitro and In Silico Antimycobacterial Screening

The evaluation of benzohydrazide derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis, is a continuing area of research. nih.govmdpi.com In vitro screening of various hydrazone analogues has identified compounds with significant activity against the virulent H37Rv strain of M. tuberculosis. nih.govnih.gov These studies often determine the minimum inhibitory concentration (MIC) to quantify the potency of the compounds. researchgate.netresearchgate.netucl.ac.uk

In silico approaches, such as molecular docking, are frequently employed to predict the binding affinity of these compounds to key mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA), a primary target for isoniazid. monash.edunih.gov These computational models help in understanding the potential mechanism of action and guide the synthesis of more potent derivatives. While the general class of benzohydrazides is actively investigated, specific published results from comprehensive in vitro and in silico antimycobacterial screens for this compound are limited. monash.edunih.gov

Interactive Data Table: In Vitro Anti-Tuberculosis Activity of Related Hydrazone Derivatives Against M. tuberculosis H37Rv

| Compound/Derivative | MIC (µM) | Reference |

| Coumarin containing hydrazide-hydrazone 1 | 0.28-1.69 | nih.gov |

| Dispiropyrrolidine derivative | 10.52 (EC50) | monash.edu |

| Benzimidazole derivative 7h | 2 (µg/mL) | nih.gov |

| Indolizine derivative 4a-4c | 4-32 (µg/mL) | nih.gov |

Note: This table illustrates the activity of related compound classes against M. tuberculosis H37Rv to provide a comparative context.

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., Enoyl-Acyl-Carrier Protein Reductase)

Enoyl-Acyl-Carrier Protein Reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a significant target for antitubercular drugs. nih.gov The frontline drug isoniazid, a hydrazide derivative, targets this enzyme. nih.gov However, the emergence of drug-resistant strains, often due to mutations in the KatG enzyme required to activate isoniazid, has necessitated the search for direct InhA inhibitors. researchgate.net

Research has focused on synthesizing novel hydrazide-hydrazone and thiadiazole derivatives as direct InhA inhibitors. nih.gov These compounds aim to circumvent the resistance mechanisms associated with prodrugs like isoniazid. For instance, a series of hydrazide derivatives were found to exhibit significant inhibition against Mycobacterium tuberculosis H37Rv and other clinical isolates, with LD50 values indicating low toxicity.

Molecular docking studies have been instrumental in understanding the interaction of these derivatives with the InhA active site, guiding the design of more potent inhibitors. unica.it For example, computational studies on novel hydrazide derivatives containing a 1,3,4-oxadiazole moiety suggested a plausible mechanism of action within the InhA active site. unica.it

Other Pharmacological Activities of this compound Derivatives

Derivatives of hydrazides have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net These studies often employ preclinical models such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for analgesic activity. nih.govresearchgate.net

In one study, novel hydrazide and hydrazine (B178648) derivatives were synthesized and evaluated for their analgesic properties. researchgate.net Several of the synthesized compounds demonstrated a significant reduction in the writhing response in mice, with some showing higher potency than the standard drug, mefenamic acid. researchgate.net Another study on heteroarylamide derivatives showed significant analgesic activity, with writhing inhibition ranging from 77.10% to 95.79%, comparable to aceclofenac. researchgate.net

The anti-inflammatory potential of acid hydrazide derivatives has also been explored. Nicotinic acid hydrazide derivatives with nitro substituents showed anti-inflammatory activity comparable to diclofenac sodium. This suggests that the presence of certain substituents can enhance the anti-inflammatory properties of the hydrazide scaffold.

Table 1: Selected Anti-inflammatory and Analgesic Activity of Hydrazide Derivatives

| Compound Type | Test Model | Result | Reference |

|---|---|---|---|

| Hydrazide/Hydrazine Derivatives | Acetic Acid Writhing Test | Significant reduction in writhing, some more potent than mefenamic acid | researchgate.net |

| Heteroarylamide Derivatives | Acetic Acid Writhing Test | 77.10% - 95.79% inhibition of writhing | researchgate.net |

| Nicotinic Acid Hydrazide Derivatives | Carrageenan-Induced Paw Edema | Activity comparable to diclofenac sodium | |

| Benzothiazole Derivatives | Carrageenan-Induced Paw Edema | Up to 80% inhibition of paw edema | nih.gov |

The anticancer potential of benzohydrazide and its derivatives is a significant area of research. nih.govresearchgate.netresearchgate.net Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines.

For example, a series of hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide were synthesized and evaluated for their anticancer activity. nih.gov Two compounds, H4 and H19, showed excellent inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target in cancer. nih.gov These compounds selectively inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the micromolar range. nih.gov

Similarly, benzothiazole hydrazones have been evaluated for their in vitro antiproliferative activity against human cancer cell lines such as HL-60 (leukemia), MDAMB-435 (breast), and HCT-8 (colon). researchgate.net Some of these derivatives were identified as promising lead molecules for anticancer drug design. researchgate.net

Table 2: Cytotoxic Activity of Selected Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| H4 | MCF-7 | 27.39 | nih.gov |

| H4 | A549 | 45.24 | nih.gov |

| H19 | MCF-7 | 34.37 | nih.gov |

| H19 | A549 | 61.50 | nih.gov |

| Compound 7k | MDA-MB-231 | 7.73 | |

| Compound 7k | 4T1 | 1.82 |

The antiviral activity of hydrazide and related heterocyclic derivatives has been explored against a range of viruses. nih.govresearchgate.net For instance, new nitrogen-containing derivatives of betulinic acid, including hydrazides and N'-benzalhydrazides, were synthesized and tested for their antiviral properties. nih.govresearchgate.net

In one study, these derivatives were evaluated against influenza A virus, herpes simplex type I virus (HSV-1), enterovirus ECHO6, and HIV-1. nih.govresearchgate.net Betulinic acid hydrazide was found to inhibit the replication of HSV-1 and also showed activity against HIV-1. nih.govresearchgate.net However, the derivatives displayed low antiviral activity against enterovirus ECHO6. nih.gov

Other studies have investigated benzotriazole derivatives, which have shown activity against Coxsackie Virus B5 (CV-B5) and Poliovirus (Sb-1). openmedicinalchemistryjournal.com

Table 3: Antiviral Activity of Selected Hydrazide and Benzotriazole Derivatives

| Compound Type | Virus | Activity | Reference |

|---|---|---|---|

| Betulinic Acid Hydrazide | Herpes Simplex Virus Type I (HSV-1) | Inhibition of replication | nih.govresearchgate.net |

| Betulinic Acid Hydrazide | HIV-1 | Antiviral activity | nih.govresearchgate.net |

| Benzotriazole Derivatives | Coxsackie Virus B5 (CV-B5) | EC50 values of 5.5 - 6.9 µM | openmedicinalchemistryjournal.com |

| Benzotriazole Derivatives | Poliovirus (Sb-1) | EC50 values of 17.5 - 20.5 µM | openmedicinalchemistryjournal.com |

Hydrazide-hydrazone derivatives have been identified as inhibitors of laccase, a copper-containing enzyme involved in various biological processes, including pathogenesis in some fungi. nih.govresearchgate.net A series of hydrazide-hydrazones were screened as inhibitors of laccase from Trametes versicolor. nih.gov

Seven 4-hydroxybenzhydrazide derivatives exhibited micromolar activity with Ki values ranging from 24 to 674 µM, showing a competitive type of inhibition. nih.gov Structure-activity relationship (SAR) analysis revealed that the salicylic aldehyde framework played a crucial role in the stabilization of these molecules near the substrate docking site of the enzyme. nih.gov

Interestingly, the type of inhibition was found to be dependent on the substituents. While some derivatives acted as competitive inhibitors, others with bulkier substituents acted as non-competitive or uncompetitive inhibitors. nih.gov

Table 4: Laccase Inhibition by Hydrazide-Hydrazone Derivatives

| Compound Type | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|

| 4-Hydroxybenzhydrazide Derivatives | Competitive | 24 - 674 | nih.gov |

| 3,5-di-tert-butyl-2-hydroxy-benzylidene Derivative | Uncompetitive | 17.9 | nih.gov |

| 3-tert-butyl-5-methyl-benzylidene Derivative | Non-competitive | 32.0 | nih.gov |

Molecular Docking and Computational Pharmacology of this compound Derivatives

Molecular docking is a computational technique frequently employed in the study of benzohydrazide derivatives to predict their binding affinities and interaction modes with biological targets. nih.govpensoft.netresearchgate.netmdpi.com This in silico approach provides valuable insights into the structure-activity relationships and helps in the rational design of more potent and selective inhibitors.

In the context of anticancer research, molecular docking has been used to study the interaction of hydrazone derivatives with the active site of MARK4. nih.gov These studies revealed that the selected molecules bind with high affinity to the active site, interacting with key amino acid residues. nih.gov The docking results were validated by comparing the binding modes with known inhibitors of the enzyme. nih.gov

For other biological targets, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), molecular docking simulations have been performed to evaluate the binding affinities of hydrazide-hydrazones. pensoft.netresearchgate.net These computational studies can predict whether a compound might act as a dual inhibitor and can also provide information on its pharmacokinetic properties, such as blood-brain barrier permeability and gastrointestinal absorption. pensoft.netresearchgate.net

In the field of antitubercular drug discovery, molecular docking has been used to understand the interactions between hydrazide derivatives and the InhA enzyme. unica.it These studies help in confirming the potential mechanism of action and guide the synthesis of new derivatives with improved activity. unica.it

Receptor-Ligand Interactions and Binding Affinity Predictions

There is currently no published research detailing the specific receptor-ligand interactions of this compound. Computational and experimental studies to determine its binding affinity for specific biological targets have not been reported. As a result, there is no data to populate tables regarding binding energies, dissociation constants (Kd), or inhibition constants (Ki) for this particular compound.

Prediction of Mechanism of Action through Molecular Modeling

No molecular modeling or docking studies focused on predicting the mechanism of action for this compound have been found in the reviewed scientific literature. While molecular modeling is a common approach to elucidate the potential mechanisms of action for novel compounds by simulating their interaction with protein targets, such analyses for this compound have not been documented. Therefore, there are no computational predictions or detailed research findings to report on its mode of action at a molecular level.

Theoretical and Computational Studies of 2 Ethoxybenzhydrazide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, as they solve the Schrödinger equation to determine the electronic wavefunction. northwestern.edu From this, a wide range of molecular properties can be derived, including molecular structure, electronic energy, and electrical properties like dipole moment. northwestern.edu

For compounds similar to 2-Ethoxybenzhydrazide, such as other aroylhydrazone derivatives, Density Functional Theory (DFT) methods are commonly employed to investigate electronic structure. bohrium.comresearchgate.net A typical approach involves using the B3LYP functional with a basis set like 6-31G** to perform geometry optimization and analyze key electronic features. bohrium.comresearchgate.net This analysis includes the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface. bohrium.comresearchgate.net The HOMO and LUMO are critical in evaluating chemical properties such as ionization potential, electron affinity, and chemical hardness. researchgate.net The MEP surface is used to understand the chemical reactivity of different sites on the molecule. researchgate.net

Below is a table of electronic properties calculated for a closely related molecule, 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide (4EHB), which illustrates the type of data generated from these quantum chemical calculations. researchgate.net

| Calculated Property | Value (Hartree/a.u.) at B3LYP/6-31G** Level |

|---|---|

| Total energy | -1107.9012 |

| Ionization energy | 0.2446 |

| Electron affinity | -0.01387 |

| Chemical potential | 0.1292 |

| Chemical softness | 0.1152 |

| Nuclear repulsion energy | 1868.2592 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over a specific period. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, understanding its flexibility, and studying its interactions with other molecules, such as solvents or biological targets. nih.govresearchgate.net

An MD simulation tracks the trajectory of a molecule, providing insights into its dynamic behavior. nih.gov Key analyses performed on these trajectories include:

Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the molecule's structure throughout the simulation. Minor fluctuations in RMSD suggest the system has reached a stable state. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations help in understanding the extent of interaction between the molecule and the surrounding solvent. researchgate.netnih.gov

Hydrogen Bond Analysis: This analysis identifies the formation and breaking of hydrogen bonds over time, which is crucial for understanding specific intermolecular interactions. nih.gov

Conformational Clustering: Algorithms are used to group similar structures from the MD trajectory, revealing the most populated or representative conformations of the molecule. nih.gov This can reveal distinct states, such as open or closed forms, that may be functionally relevant. nih.gov

| MD Simulation Analysis | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | Evaluate the structural stability and convergence of the simulation. nih.gov |

| Solvent Accessible Surface Area (SASA) | Predict conformational changes and the extent of interaction with the solvent. nih.gov |

| Hydrogen Bond Analysis | Determine the stability and specificity of intermolecular interactions. nih.gov |

| Conformational Clustering | Identify representative and distinct conformational states of the molecule. nih.gov |

| MM-GBSA/PBSA | Estimate the free energy of binding between the molecule and a target. nih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. nih.govakademiabaru.com For hydrazide derivatives, DFT is an ideal tool for predicting stability, chemical reactivity, and potential efficacy in various applications, such as corrosion inhibition, without the need for time-consuming laboratory tests. nih.govutm.my

DFT calculations provide several quantum chemical parameters that are crucial for understanding a molecule's behavior. nih.gov The efficiency of hydrazide derivatives often depends on their tendency to donate electrons and the nature of their interaction with surfaces. nih.gov These characteristics are evaluated through parameters derived from the energies of the frontier molecular orbitals, EHOMO and ELUMO. nih.govakademiabaru.com

| Quantum Chemical Parameter | Significance in Reactivity and Interaction |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's ability to donate electrons. A higher EHOMO value corresponds to a greater electron-donating tendency. nih.gov |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the molecule's ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A key indicator of chemical reactivity. A smaller energy gap suggests higher reactivity and potentially greater inhibition efficiency. nih.gov |

| Ionization Potential (I) | Related to EHOMO, it is the energy required to remove an electron. Lower ionization energy implies higher reactivity. nih.gov |

| Electron Affinity (A) | Related to ELUMO, it is the energy released when an electron is added. Higher electron affinity can mean more specific binding to surfaces. nih.gov |

| Fraction of Electrons Transferred (ΔN) | Quantifies the number of electrons transferred from the molecule to a metal surface. nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are powerful tools for screening large libraries of chemicals and predicting the activity of novel compounds, thereby guiding the design of molecules with enhanced properties. nih.govmdpi.com

For hydrazide and carbohydrazide (B1668358) derivatives, both 2D- and 3D-QSAR models have been developed. nih.govfrontiersin.org

2D-QSAR: These models use molecular descriptors calculated from the 2D representation of the molecule. jprdi.vn Multiple Linear Regression (MLR) is a common method for building 2D-QSAR models. jprdi.vn

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These methods are advantageous as they can intuitively represent how changes in the spatial structure of a molecule affect its activity. frontiersin.org

The development of a QSAR model involves calculating a large number of molecular descriptors and then using statistical or machine learning algorithms—such as Support Vector Machine (SVM) or Extra Trees—to select the most relevant descriptors and build a predictive model. nih.govmdpi.com The final model's stability and predictive power are assessed through internal and external validation procedures. jprdi.vn

| QSAR Technique | Description | Typical Application |

|---|---|---|

| 2D-QSAR | Relates biological activity to 2D structural descriptors (e.g., topological indices, atom counts). jprdi.vn | Rapid screening and prediction based on fundamental structural features. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates activity with 3D molecular fields (steric, electrostatic, hydrophobic). nih.govfrontiersin.org | Provides a 3D visualization of favorable and unfavorable regions for activity, guiding structural modifications. nih.gov |

| Machine Learning-Based QSAR | Utilizes algorithms like Support Vector Machines (SVM), Gradient Boosting, or Extra Trees to build complex, non-linear models. nih.govmdpi.com | Can achieve high prediction accuracy for large and diverse datasets. nih.gov |

Computational Approaches for Materials Design and Optimization

Computational methods are integral to the modern design and optimization of new materials. nsf.gov They provide a "bottom-up" approach, where the properties of a bulk material can be predicted and tuned based on the quantum mechanical properties of its constituent molecules. nsf.gov

For a molecule like this compound, computational approaches can guide its application in materials science. For instance, DFT calculations can predict the electronic properties of materials derived from it. nsf.gov A key property for electronic materials is the band gap, which is analogous to the HOMO-LUMO gap in a single molecule. nsf.gov By systematically modifying the chemical structure—for example, by changing substituent groups—it is possible to finely tune the band gap to suit specific applications in electronic devices. nsf.gov

Furthermore, the integration of molecular modeling with machine learning (ML) can accelerate the discovery of materials for specific processes. energy.gov An ML model can be trained on a dataset of properties calculated via quantum chemistry for a range of molecules. energy.gov This trained model can then rapidly screen thousands of new candidate molecules to identify those with the most promising properties for a given application, such as solvents for extraction processes or tailored adsorbents for separations. energy.gov

| Step in Computational Materials Design | Description | Relevant Technique(s) |

|---|---|---|

| 1. Molecular Modeling | Calculate the fundamental electronic and structural properties of a base molecule (e.g., this compound). | Density Functional Theory (DFT). nsf.gov |

| 2. Structure-Property Relationship | Systematically modify the molecular structure and calculate the resulting properties to understand how chemical changes affect material characteristics (e.g., band gap). nsf.gov | DFT, Quantum Chemistry. nsf.gov |

| 3. High-Throughput Screening | Develop a predictive tool, often using machine learning, trained on computational data to screen a large virtual library of candidate molecules. energy.gov | Machine Learning (ML), QSAR. energy.gov |

| 4. Candidate Identification | Identify the most promising candidate molecules or materials based on the screening results for experimental synthesis and validation. energy.gov | Data Analysis and Visualization. |

Advanced Research Methodologies and Techniques Applied to 2 Ethoxybenzhydrazide Studies

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)